molecular formula C17H20N4O2S2 B2458867 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392300-61-7

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2458867
CAS No.: 392300-61-7
M. Wt: 376.49
InChI Key: PEKCATNFSOQSIN-UHFFFAOYSA-N
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection . Additionally, it exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism . These interactions suggest that this compound can modulate biochemical pathways related to neuroprotection and metabolic regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to protect neuronal cells from oxidative stress-induced damage, thereby enhancing cell survival rates . It also influences cell signaling pathways by modulating the secretion of inflammatory cytokines such as TNF-α and IL-6 . Furthermore, this compound affects cellular metabolism by inhibiting α-glucosidase, thereby regulating glucose levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to NMDA-GluN2B receptors, which play a role in neuroprotection by preventing excitotoxicity . Additionally, this compound inhibits α-glucosidase, leading to reduced glucose absorption and improved metabolic control . These molecular interactions highlight the compound’s potential in therapeutic applications for neuroprotection and metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability under various conditions, maintaining its efficacy in protecting neuronal cells from oxidative stress over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown neuroprotective effects without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of metabolic processes . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as α-glucosidase, influencing carbohydrate metabolism and glucose regulation . Additionally, the compound’s interaction with NMDA-GluN2B receptors suggests its involvement in neuroprotective pathways . These interactions highlight the compound’s multifaceted role in metabolic and neuroprotective processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its efficacy in modulating biochemical pathways . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with NMDA-GluN2B receptors and α-glucosidase, thereby modulating neuroprotective and metabolic pathways.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-11(2)9-14(22)18-16-19-20-17(25-16)24-10-15(23)21-8-7-12-5-3-4-6-13(12)21/h3-6,11H,7-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKCATNFSOQSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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